molecular formula C16H20N4O2S B2910266 N-(4-butylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 872629-51-1

N-(4-butylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2910266
CAS No.: 872629-51-1
M. Wt: 332.42
InChI Key: XIPCYVHHPGKKFS-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide (CAS: 872629-51-1) is a synthetic acetamide derivative featuring a 1,2,4-triazin-3-ylthio moiety. Its molecular formula is C₁₆H₂₀N₄O₂S, with a molecular weight of 332.4 g/mol . The structure includes:

  • A 4-butylphenyl group (lipophilic substituent).
  • A triazinone ring (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl) with a thioether linkage.
  • An acetamide bridge connecting the aromatic and heterocyclic components.

This compound is of interest due to its structural similarity to bioactive molecules targeting ion channels and enzymes .

Properties

IUPAC Name

N-(4-butylphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-3-4-5-12-6-8-13(9-7-12)17-14(21)10-23-16-18-15(22)11(2)19-20-16/h6-9H,3-5,10H2,1-2H3,(H,17,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPCYVHHPGKKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazinylthio Intermediate: This step involves the reaction of 6-methyl-1,2,4-triazin-5-one with a suitable thiol reagent under controlled conditions to form the triazinylthio intermediate.

    Acetamide Formation: The intermediate is then reacted with 2-chloroacetamide in the presence of a base such as sodium hydroxide to form the desired acetamide derivative.

    Coupling with 4-Butylphenyl Group: Finally, the acetamide derivative is coupled with 4-butylphenylamine under conditions that facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide or triazinylthio moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-butylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-butylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazinylthio moiety could play a crucial role in binding to these targets, while the butylphenyl group may influence the compound’s overall bioavailability and stability.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Triazinoindole-Based Acetamides ()

Compounds such as N-(4-cyanomethylphenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (23) and N-(4-phenoxyphenyl)-2-((8-bromo-5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide (25) share the acetamide-thioether scaffold but differ in their heterocyclic cores. Key distinctions include:

  • Triazinoindole vs. Triazinone: The triazinoindole system in compounds introduces fused indole rings, enhancing π-π stacking but reducing solubility compared to the simpler triazinone in the target compound.
  • Purity : All compounds in report >95% purity, suggesting comparable synthetic feasibility .
Table 1: Structural and Physicochemical Comparison
Compound Heterocycle Substituent Molecular Weight Key Features
Target Compound 1,2,4-Triazin-5-one 4-Butylphenyl 332.4 Lipophilic, moderate solubility
Compound 23 () Triazino[5,6-b]indole 4-Cyanomethylphenyl 429.5 Polar cyanomethyl group
Compound 25 () 8-Bromo-triazino[5,6-b]indole 4-Phenoxyphenyl 523.4 Bromine enhances halogen bonding

Triazole and Triazinone Derivatives ()

  • OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): A structural analog with a triazole ring instead of triazinone. OLC15 acts as an Orco ion channel antagonist, highlighting the role of the heterocycle in target specificity. The triazinone in the target compound may offer improved metabolic stability over triazoles .
  • Compound 886957-88-6 (): Features a 4-methylbenzyl substituent on the triazinone and a 3-chlorophenyl group. The chlorine atom may improve binding to hydrophobic pockets in enzymes or receptors .

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